Agroclavina

Descripción general

Descripción

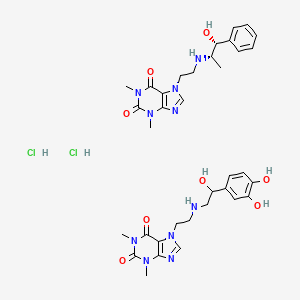

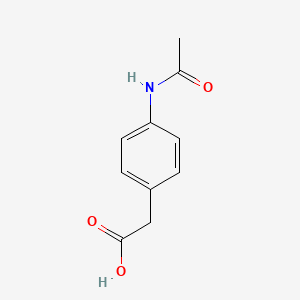

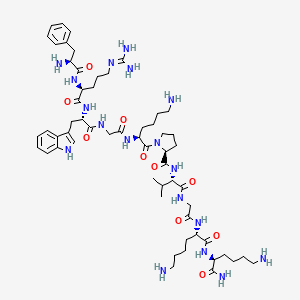

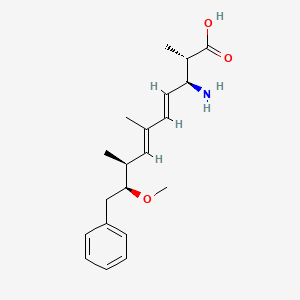

La agroclavina es un alcaloide del cornezuelo que pertenece al grupo de los alcaloides de la clavina. Es un compuesto natural producido por hongos, particularmente aquellos de la familia Clavicipitaceae. La this compound tiene una fórmula química de C16H18N2 y un peso molecular de 238.33 g/mol . Se caracteriza estructuralmente por un sistema de anillo de ergolina tetracíclico con grupos metilo en las posiciones 6 y 8 . Históricamente, la this compound se ha utilizado en la síntesis de medicamentos basados en el cornezuelo .

Aplicaciones Científicas De Investigación

La agroclavina tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La agroclavina ejerce sus efectos principalmente a través de su interacción con los receptores de dopamina. Actúa como un agonista del receptor D1 de dopamina, que influye en varias vías neurológicas . Además, la this compound puede interactuar con los α-adrenorreceptores, contribuyendo a su perfil farmacológico . Los objetivos moleculares exactos y las vías implicadas en sus efectos citotóxicos todavía están bajo investigación .

Análisis Bioquímico

Biochemical Properties

Agroclavine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions of agroclavine is with neurotransmitter receptors, particularly D1 dopamine and α1-adrenoceptors. These interactions result in the modulation of neurotransmitter release and signal transduction pathways . Additionally, agroclavine has been shown to enhance natural killer cell activity, increase interleukin-2 and interferon-gamma production, and prolong the survival time of tumor-bearing mice . These effects are mediated through its interaction with immune cells and cytokines.

Cellular Effects

Agroclavine exerts significant effects on various types of cells and cellular processes. In immune cells, agroclavine enhances the activity of natural killer cells, leading to increased cytotoxicity against tumor cells . It also stimulates the production of interleukin-2 and interferon-gamma, which are crucial for immune response modulation . In cancer cells, agroclavine has been shown to inhibit tumor growth by inducing cytotoxicity and apoptosis . Furthermore, agroclavine influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its diverse pharmacological effects .

Molecular Mechanism

The molecular mechanism of agroclavine involves its binding interactions with neurotransmitter receptors and other biomolecules. Agroclavine acts as a partial agonist at D1 dopamine and α1-adrenoceptor sites, leading to the activation of downstream signaling pathways . This activation results in the modulation of neurotransmitter release and signal transduction. Additionally, agroclavine has been shown to inhibit the activity of certain enzymes involved in tumor growth, thereby exerting its antineoplastic effects . The binding of agroclavine to these receptors and enzymes triggers conformational changes that modulate their activity and downstream signaling events .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of agroclavine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Agroclavine has been shown to enhance natural killer cell activity and cytokine production in vitro . Its effects can vary depending on the experimental conditions and duration of exposure. In vivo studies have demonstrated that agroclavine increases natural killer cell activity under non-stress conditions but diminishes it under stress conditions . Additionally, agroclavine’s stability and degradation over time can influence its pharmacological effects, necessitating careful consideration of experimental parameters .

Dosage Effects in Animal Models

The effects of agroclavine vary with different dosages in animal models. In rats, agroclavine has been shown to enhance natural killer cell activity at lower doses (0.05 mg/kg) but diminish it at higher doses (0.5 mg/kg) under stress conditions . High doses of agroclavine have also been associated with increased levels of biochemical markers such as creatine kinase MB and alanine aminotransferase, indicating potential toxicity to cardiac and liver functions . In hamsters, higher doses of agroclavine (6 mg/kg and 10 mg/kg) severely retarded avoidance learning, whereas lower doses (2 mg/kg) showed no significant effect .

Metabolic Pathways

Agroclavine is involved in several metabolic pathways, including its transformation into lysergic acid amide by the fungus Claviceps purpurea . This transformation involves the role of the δ8 double bond in agroclavine, which is crucial for its conversion to lysergic acid amide . Additionally, agroclavine interacts with various enzymes and cofactors involved in its biosynthesis and metabolism, contributing to its pharmacological effects .

Transport and Distribution

Agroclavine is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Agroclavine’s localization and accumulation within specific tissues can influence its pharmacological effects and toxicity. Long-term exposure to agroclavine and other ergoline alkaloids can lead to conditions such as ergotism, characterized by convulsive and gangrenous symptoms .

Subcellular Localization

The subcellular localization of agroclavine plays a significant role in its activity and function. Studies have shown that altering the intracellular localization of agroclavine pathway proteins can enhance its biosynthesis and accumulation . For instance, relocating the enzyme DmaW from the peroxisome to the endoplasmic reticulum improved protein expression and accelerated agroclavine accumulation . This compartmentalization strategy highlights the importance of subcellular localization in optimizing agroclavine production and its pharmacological effects.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La agroclavina se puede sintetizar mediante la biotransformación de otros alcaloides del cornezuelo. Un método común implica la hidroxilación de la chanoclavina para producir this compound . Este proceso se puede llevar a cabo utilizando cultivos de suspensión de células vegetales, que ofrecen un entorno de cultivo sumergido manejable con un potencial bioquímico significativo .

Métodos de Producción Industrial: En entornos industriales, la this compound se produce típicamente mediante la fermentación de cepas fúngicas específicas. Por ejemplo, la cepa mutante Claviceps sp. c106 se puede cultivar en un medio complejo que contiene sacarosa, ácido cítrico y extracto de levadura para producir this compound . El contenido de this compound alcanza su concentración máxima en los días 15-16 de cultivo .

Análisis De Reacciones Químicas

Tipos de Reacciones: La agroclavina experimenta varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Una reacción notable es la oxidación de la this compound a la elymoclavina, que es catalizada por las monooxigenasas del citocromo P450 . Este proceso de oxidación implica la conversión del grupo metilo unido a C8 en un grupo hidroxilo .

Reactivos y Condiciones Comunes:

Oxidación: Las monooxigenasas del citocromo P450 se utilizan comúnmente para la oxidación de la this compound.

Reducción: Se pueden utilizar agentes reductores estándar como el borohidruro de sodio para reducir los derivados de la this compound.

Sustitución: Se pueden utilizar varios nucleófilos para sustituir los grupos funcionales en el anillo de ergolina.

Productos Principales:

Elymoclavina: Formada a través de la oxidación de la this compound.

Derivados Hidroxilados: Producidos a través de procesos de biotransformación.

Comparación Con Compuestos Similares

La agroclavina es parte de la familia de los alcaloides de la clavina, que incluye compuestos como la festuclavina y la piroclavina . En comparación con otros alcaloides del cornezuelo como la ergotamina, la this compound carece de las modificaciones extensas de la cadena peptídica . Esta diferencia estructural contribuye a sus propiedades farmacológicas únicas, como su actividad dopaminérgica más débil en comparación con los alcaloides del cornezuelo más potentes .

Compuestos Similares:

- Festuclavina

- Piroclavina

- Elymoclavina

- Ergotamina

Propiedades

IUPAC Name |

7,9-dimethyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-10-6-13-12-4-3-5-14-16(12)11(8-17-14)7-15(13)18(2)9-10/h3-6,8,13,15,17H,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJOOMMHNYOJWCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970144 | |

| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

548-42-5 | |

| Record name | Agroclavine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,8-Dimethyl-8,9-didehydroergoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8,9-didehydro-6,8-dimethylergoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.